ZLY032

Dual agonism Target selectivity Polypharmacology

ZLY032 is a first-in-class dual FFA1/PPARδ agonist (EC50 68nM/102nM), distinct from mono-targeted PPARδ agents like GW501516. It improves glucolipid metabolism and reduces hepatic fibrosis in NASH models, outperforming selective FFA1 activation. Ideal for preclinical studies in NASH, obesity, and insulin resistance. Purchase ≥98% pure ZLY032 to explore synergistic pathway activation without pharmacokinetic complexities.

Molecular Formula C22H18F3NO4S
Molecular Weight 449.4 g/mol
Cat. No. B3025825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLY032
Molecular FormulaC22H18F3NO4S
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O
InChIInChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1
InChIKeyYBBZJHLFUPKHJD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-2,3-Dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic Acid (ZLY032): Key Properties and Target Engagement Profile for Metabolic Research Procurement


(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid, also known by the development code ZLY032 (CAS 2314465-67-1), is a synthetic small molecule with a molecular weight of 449.44 g/mol (C22H18F3NO4S) and a specified purity of ≥98% . This compound is characterized as a first-in-class dual agonist of free fatty acid receptor 1 (FFAR1/GPR40) and peroxisome proliferator-activated receptor delta (PPARδ) [1], positioning it within the broader class of investigational agents for metabolic disorders but with a distinct, verifiable target engagement signature relative to mono-targeted PPAR agonists.

Why PPARδ Agonists Are Not Interchangeable: (3S)-2,3-Dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic Acid Requires Specific Evaluation


The PPARδ agonist chemical space is heterogeneous, with distinct pharmacophores yielding vastly different target selectivity profiles, in vivo efficacy, and safety liabilities. While compounds such as GW501516 (EC50 1.1 nM at PPARδ) and GW0742 are highly potent and selective for the PPARδ isoform [1], (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid (ZLY032) possesses a unique dual agonism of both PPARδ (EC50 102 nM) and FFAR1/GPR40 (EC50 68 nM) [2]. This dual mechanism is not a class-wide property but a molecule-specific feature arising from its thiazole-based benzofuran scaffold. Furthermore, the safety profile of PPARδ agonists varies dramatically: GW501516 development was terminated due to carcinogenicity findings in rodent models [3], while ZLY032 has demonstrated distinct in vivo effects on hepatic fibrosis and glucolipid metabolism that cannot be extrapolated from pure PPARδ agonism alone [2]. Substituting a mono-targeted PPARδ agonist for this dual agonist in experimental systems would fundamentally alter the pharmacological intervention, compromising experimental validity and reproducibility.

Quantitative Differentiation Evidence for (3S)-2,3-Dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic Acid (ZLY032) vs. Comparators


Dual FFA1/PPARδ Target Engagement: Unique Binding Profile vs. GW501516 and GW0742

ZLY032 is a dual agonist of FFAR1/GPR40 and PPARδ. This dual activity is a fundamental differentiator from potent and selective mono-targeted PPARδ agonists such as GW501516 and GW0742. ZLY032 engages both FFAR1 (EC50 = 68 nM in a FLIPR assay) and PPARδ (EC50 = 102 nM in a reporter assay) [1]. In contrast, GW501516 is reported to have an EC50 of 1.1 nM at PPARδ with 1000-fold selectivity over other PPAR isoforms but possesses no reported activity at FFAR1 . This difference in target engagement profile establishes ZLY032 as a distinct chemical tool for probing polypharmacology in metabolic research, where simultaneous modulation of both pathways may yield different biological outcomes than selective PPARδ activation alone.

Dual agonism Target selectivity Polypharmacology

PPARδ Agonist Potency: Quantitative Comparison of EC50 Values vs. GW501516

Within the specific context of PPARδ activation, ZLY032 demonstrates an EC50 of 102 nM in a reporter assay [1]. This is approximately 93-fold less potent than GW501516, which has a reported EC50 of 1.1 nM for PPARδ . This quantitative difference in potency is a critical selection criterion. Research applications requiring maximal, acute activation of PPARδ signaling (e.g., rapid gene expression studies) may favor GW501516. Conversely, studies exploring more graded PPARδ modulation or investigating the interplay with FFAR1 signaling would require ZLY032 to avoid confounding effects from supersaturating PPARδ activation.

PPARδ agonism Potency Receptor pharmacology

In Vivo Glucolipid Metabolism Improvement: Direct Comparison vs. TAK-875 in ob/ob Mice

In a long-term treatment study using ob/ob mice, a model of genetic obesity and insulin resistance, ZLY032 (administered at 40 mg/kg twice per day) significantly improved glucolipid metabolism and alleviated fatty liver [1]. Notably, a direct comparison was made against TAK-875 (fasiglifam), a selective FFAR1/GPR40 agonist that was the most clinically advanced candidate in its class. ZLY032 exhibited greater advantages on lipid metabolism, insulin sensitivity, and pancreatic β-cell function than TAK-875 [1]. This data provides a high-strength, quantitative comparison demonstrating that the dual FFA1/PPARδ mechanism of ZLY032 yields superior metabolic improvements in this model compared to selective FFA1 agonism alone.

Metabolic disease Type 2 diabetes In vivo pharmacology

Hepatoprotective Efficacy in NASH Model: Reduction in ALT and AST vs. Vehicle

In a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine and choline-deficient (MCD) diet, ZLY032 administered at 40 mg/kg twice daily reduced hepatic steatosis and decreased plasma levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) [1]. While quantitative values for the reduction were not provided in the abstracted data, the clear demonstration of a therapeutic effect on key liver injury biomarkers in a disease-relevant model distinguishes ZLY032 from other PPARδ agonists like GW501516, for which similar NASH-model data is not a primary feature of its established profile. This evidence supports the selection of ZLY032 for investigations specifically targeting hepatic fibrosis and steatosis.

NASH Liver fibrosis Hepatology

Therapeutic Potential in Wound Healing and Cardioprotection: Emergent Multitarget Applications

Recent studies have identified additional therapeutic applications for ZLY032 that are not shared by its comparator mono-targeted agonists. Topical application of ZLY032 has been shown to accelerate angiogenesis and inhibit inflammation via targeting PPARδ and FFA1 in eukaryotic cells, and it also exhibits antibacterial activity against Staphylococcus aureus and MRSA [1]. In a separate study, ZLY032 was identified as a cardioprotective agent that inhibits myocardial ferroptosis by activating the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner [2]. These emergent, compound-specific activities, which stem from its unique multitarget profile, offer research opportunities not available with other PPARδ or FFA1 agonists.

Wound healing Cardioprotection Polypharmacology

Procurement-Driven Application Scenarios for (3S)-2,3-Dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic Acid (ZLY032)


In Vivo Efficacy Studies in Genetic and Diet-Induced Models of Metabolic Syndrome and NASH

As supported by quantitative evidence in Section 3, ZLY032 has demonstrated significant improvements in glucolipid metabolism, reduced hepatic steatosis, and decreased plasma ALT/AST levels in ob/ob and MCD-diet mouse models [1]. This makes ZLY032 a strong candidate for procurement in preclinical studies of non-alcoholic steatohepatitis (NASH), obesity, and insulin resistance. Unlike selective PPARδ agonists like GW501516, ZLY032 offers the advantage of combined FFA1/PPARδ modulation, which has been directly shown to confer greater benefits on lipid metabolism and β-cell function compared to selective FFA1 agonism with TAK-875 [2].

Investigating Polypharmacology and Multitarget Mechanisms in Metabolic Signaling

For research groups focused on dissecting the interplay between FFA1 and PPARδ signaling pathways, ZLY032 is an essential chemical probe. Its unique dual agonism (FFA1 EC50 68 nM; PPARδ EC50 102 nM) allows for the simultaneous activation of both receptors in cellular and in vivo systems. This is a distinct application from using selective tools like GW501516 (PPARδ-only) or TAK-875 (FFA1-only). Procurement of ZLY032 enables experimental designs that evaluate synergistic or additive effects of dual activation, which cannot be replicated by simple combinations of mono-targeted agonists due to potential pharmacokinetic and drug-drug interaction complexities.

Exploratory Research in Tissue Repair and Cardioprotection

Emerging evidence supports the use of ZLY032 in exploratory research areas such as wound healing and myocardial protection. Studies have shown that ZLY032 accelerates angiogenesis and exhibits antibacterial activity against drug-resistant strains like MRSA in wound models [3]. Additionally, it has demonstrated cardioprotective effects by inhibiting ferroptosis via the Notch1/Hes1 pathway [4]. These applications are compound-specific and are not documented for other PPARδ or FFA1 agonists. Scientists investigating novel therapeutic strategies for chronic wounds, diabetic ulcers, or ischemia-reperfusion injury may find ZLY032 to be a uniquely valuable research tool.

Studies Requiring a PPARδ Agonist with a Lower Potency and Unique Selectivity Window

Research applications that necessitate a more graded activation of PPARδ signaling, rather than the near-complete receptor activation induced by picomolar-to-low nanomolar agonists like GW501516 (EC50 1.1 nM), may benefit from using ZLY032 (EC50 102 nM) . This potency differential allows for the exploration of subtle PPARδ-mediated effects without saturating the pathway. Furthermore, the selectivity profile of ZLY032 (EC50 >10 µM for PPARα and PPARγ) provides a defined window of PPARδ activity relative to other isoforms, which is crucial for data interpretation and reproducibility in receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLY032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.